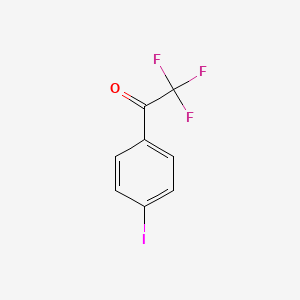

2,2,2-Trifluoro-1-(4-iodophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWVQAKIKOQSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346844 | |

| Record name | 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23516-84-9 | |

| Record name | 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23516-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone: A Key Building Block for Pharmaceutical Research

CAS Number: 23516-84-9

Introduction

2,2,2-Trifluoro-1-(4-iodophenyl)ethanone is a halogenated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. The presence of both a trifluoromethyl group and an iodine atom on the phenyl ring makes it a versatile synthetic intermediate. The trifluoromethyl moiety is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodo-substituent serves as a convenient handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, a representative synthesis protocol, and its application in palladium-catalyzed cross-coupling reactions.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 23516-84-9 | [1] |

| Molecular Formula | C₈H₄F₃IO | [1] |

| Molecular Weight | 300.02 g/mol | [1] |

| MDL Number | MFCD02260838 | [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |

| Purity | Typically ≥97% | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Expected Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Two doublets in the aromatic region (around 7.5-8.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. |

| ¹³C NMR | A signal for the carbonyl carbon (around 180-190 ppm, split into a quartet by the fluorine atoms). A quartet for the trifluoromethyl carbon (around 115-125 ppm with a large ¹JCF coupling constant). Four distinct signals in the aromatic region, with the carbon bearing the iodine atom showing a characteristic chemical shift. |

| ¹⁹F NMR | A singlet for the CF₃ group. |

| IR Spectroscopy | A strong absorption band for the C=O stretch (around 1700-1730 cm⁻¹). Strong C-F stretching bands (around 1100-1300 cm⁻¹). Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 300. Characteristic fragmentation patterns would include the loss of CF₃ (m/z 69) and the formation of the 4-iodobenzoyl cation (m/z 233). |

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on the Friedel-Crafts acylation of iodobenzene with a trifluoroacetic acid derivative.

Reaction:

Materials:

-

Iodobenzene

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Add trifluoroacetic anhydride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, add a solution of iodobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%)

-

Base (e.g., potassium carbonate, 2.0 equivalents)

-

Solvent system (e.g., Toluene and Water, 4:1)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl ketone.

Application in Drug Discovery and Development

The incorporation of a trifluoromethyl group is a widely used strategy in modern medicinal chemistry. This is due to the unique properties it imparts to a molecule:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, which can prolong the in vivo half-life of a drug.

-

Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the pKa of nearby functional groups, which can be crucial for receptor binding.

-

Conformational Effects: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

This compound serves as a valuable starting material for the synthesis of novel drug candidates that can benefit from these properties. The iodo-substituent allows for the facile introduction of a wide range of molecular fragments via cross-coupling reactions, enabling the rapid generation of libraries of compounds for biological screening.

The general catalytic cycle for the Suzuki-Miyaura reaction, a key transformation for this building block, is depicted below.

Conclusion

This compound is a high-value building block for researchers in drug discovery and development. Its dual functionality allows for the strategic incorporation of a trifluoromethyl group and further molecular elaboration through cross-coupling chemistry. The protocols and data presented in this guide offer a foundational understanding for the effective utilization of this versatile reagent in the synthesis of novel and potentially therapeutic compounds.

References

Physical and chemical properties of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(4-iodophenyl)ethanone is a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. Its unique combination of a trifluoromethyl group and an iodinated phenyl ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the iodo-substituent provides a reactive handle for various cross-coupling reactions. This document provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a representative synthetic protocol, and discusses its potential applications in drug discovery.

Core Physical and Chemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its fundamental identifiers and notes where specific experimental values are currently unavailable.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 23516-84-9[1] |

| Molecular Formula | C₈H₄F₃IO[1] |

| Molecular Weight | 300.02 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Appearance | Typically a solid (based on similar compounds) |

| Storage | Recommended to be stored in a dark place under an inert atmosphere at 2-8°C.[2] |

Spectroscopic Data

-

¹H NMR: Aromatic protons would likely appear as two doublets in the downfield region (approx. 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon (approx. 180-190 ppm, with quartet splitting due to coupling with fluorine), the trifluoromethyl carbon (approx. 115-125 ppm, as a quartet), and four distinct aromatic carbon signals.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.

-

IR Spectroscopy: Key absorption bands would be anticipated for the carbonyl (C=O) stretching (around 1700 cm⁻¹) and C-F stretching vibrations (in the 1100-1300 cm⁻¹ region).

Synthesis and Reactivity

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, a common method for preparing trifluoromethyl ketones involves the reaction of a Grignard reagent with a trifluoroacetic acid derivative. The following is a representative, generalized protocol based on methods for analogous compounds.

Experimental Protocol: Synthesis of an Aryl Trifluoromethyl Ketone (General Method)

Objective: To synthesize an aryl trifluoromethyl ketone via the reaction of an arylmagnesium halide with a trifluoroacetylating agent.

Materials:

-

1-bromo-4-iodobenzene (or a suitable iodinated aryl halide)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl trifluoroacetate (or another suitable trifluoroacetylating agent)

-

Hydrochloric acid (aqueous solution, e.g., 1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Grignard Reagent Formation:

-

All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A solution of 1-bromo-4-iodobenzene in the anhydrous solvent is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, with gentle heating or the addition of a small crystal of iodine.

-

Once the reaction starts, the remaining aryl halide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

-

Trifluoroacetylation:

-

The Grignard reagent is cooled in an ice bath.

-

A solution of ethyl trifluoroacetate in the anhydrous solvent is added dropwise, maintaining a low temperature to control the exothermic reaction.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of cold 1 M hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to yield the desired this compound.

-

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by its key functional groups.

The trifluoromethyl ketone is a strong electron-withdrawing group, which activates the aromatic ring towards certain reactions and influences the reactivity of the adjacent carbonyl group. The carbonyl group itself can undergo nucleophilic addition or be reduced to a secondary alcohol.

The iodo group is an excellent leaving group in metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents at the 4-position of the phenyl ring, making this compound a valuable intermediate for building molecular diversity in drug discovery programs.

Role in Drug Development and Medicinal Chemistry

While there are no specific reports detailing the biological activity of this compound itself, its structural motifs are highly relevant in modern drug design. Trifluoromethylated compounds are prevalent in pharmaceuticals due to the beneficial effects of the CF₃ group on a drug's pharmacokinetic and pharmacodynamic properties.

The general workflow for utilizing a building block like this in a drug discovery program is outlined below.

References

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone, a compound of interest in medicinal chemistry and drug development due to its unique combination of a trifluoromethyl group and an iodine-substituted phenyl ring.

Molecular Structure and Weight

This compound is an aromatic ketone. Its structure consists of a phenyl ring substituted with an iodine atom at the para-position (position 4) and a trifluoroacetyl group. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, while the iodine atom can serve as a handle for further chemical modifications or as a heavy atom for crystallographic studies.[1]

The key identifiers and molecular properties of this compound are summarized below:

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₃IO | [1][2][3] |

| Molecular Weight | 300.02 g/mol | [1][3] |

| CAS Number | 23516-84-9 | [1][2] |

| SMILES | O=C(C(F)(F)F)c1ccc(I)cc1 | [1] |

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established synthetic methodologies for analogous trifluoromethyl ketones, a plausible synthetic route is the Friedel-Crafts acylation of iodobenzene with a trifluoroacetylating agent.

Proposed Synthetic Workflow:

A likely approach involves the reaction of iodobenzene with a trifluoroacetyl source, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Caption: Proposed workflow for the synthesis of this compound.

General Procedure Outline:

-

Reaction Setup: To a cooled solution of iodobenzene in a suitable anhydrous solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride) is added under an inert atmosphere.

-

Acylation: Trifluoroacetic anhydride is added dropwise to the stirred mixture while maintaining a low temperature.

-

Reaction Monitoring: The reaction is allowed to proceed at a controlled temperature and monitored for completion using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction is quenched by carefully adding it to ice-cold dilute hydrochloric acid.

-

Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Potential Applications in Drug Development and Research

While specific biological activities for this compound have not been reported, the presence of the trifluoromethyl group is a common feature in many modern pharmaceuticals. This group can enhance drug efficacy by improving metabolic stability, increasing lipophilicity (which can aid in crossing cell membranes), and altering the electronic properties of the molecule to improve binding to biological targets.

Given its structure, this compound could be a valuable intermediate in the synthesis of more complex molecules for various therapeutic areas. For instance, trifluoromethylated chalcones, which can be synthesized from acetophenones, have shown a range of biological activities. Furthermore, the iodo-substituent provides a reactive site for cross-coupling reactions, allowing for the facile introduction of other functional groups to explore structure-activity relationships (SAR).

Signaling Pathways: A Note on the Lack of Specific Data

Currently, there is no available scientific literature that details the interaction of this compound with any specific biological signaling pathways. As this compound is primarily a synthetic intermediate, its direct biological effects have likely not been a focus of investigation. Researchers in drug discovery may use this molecule as a building block to synthesize novel compounds that could potentially modulate various signaling pathways implicated in diseases such as cancer, inflammation, or infectious diseases. The evaluation of such novel compounds would then involve screening against a panel of kinases, receptors, or other cellular targets to identify any effects on signaling cascades.

References

Commercial Suppliers and Synthetic Applications of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and key synthetic applications of the versatile building block, 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone (CAS No. 23516-84-9). This fluorinated ketone serves as a valuable intermediate in medicinal chemistry and materials science, primarily owing to its trifluoromethyl group, which can enhance metabolic stability and binding affinity, and its iodo-substituent, which is amenable to a wide range of cross-coupling reactions.

Commercial Availability

A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is readily available from a variety of commercial suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to visit the suppliers' websites for the most current information.

| Supplier | Purity | Available Quantities | Price (USD) |

| BLDpharm | ≥97% | 1g, 5g, 10g, 25g | Inquire for pricing |

| Sigma-Aldrich | |||

| (Ambeed) | ≥95% | 1g, 5g, 10g | $55, $165, $275 |

| (AChemBlock) | ≥97% | 1g, 5g | $60, $180 |

| Shanghai PotentPharm | ≥97% | 5g, 25g, 100g, 500g, 1kg, 10kg | Inquire for pricing |

Note: Data compiled from publicly available information on supplier websites and may be subject to change. It is advisable to confirm details directly with the suppliers.

Key Synthetic Application: Suzuki-Miyaura Cross-Coupling

The presence of an iodine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic structures, which are prevalent in many pharmaceutical agents.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling procedures, and experimental considerations for 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Compound Identification and Properties

This compound is a halogenated aromatic ketone. Its trifluoromethyl group and iodine substituent make it a potentially valuable building block in medicinal chemistry and materials science.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 23516-84-9 | [1] |

| Molecular Formula | C₈H₄F₃IO | [2] |

| Molecular Weight | 300.02 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not readily available | N/A |

| Boiling Point | Not readily available | N/A |

| Density | Not readily available | N/A |

| Solubility | Not readily available | N/A |

Safety and Hazard Information

This compound is classified as hazardous. Strict adherence to safety protocols is essential.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure.

-

H400: Very toxic to aquatic life.

Precautionary Statements: [2]

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated place.

-

The compound is hygroscopic; store under an inert atmosphere (e.g., argon or nitrogen).[2]

-

Store locked up.[2]

Experimental Protocols

Generalized Synthesis of this compound:

This protocol is based on the acylation of iodobenzene with a trifluoroacetylating agent.

Materials:

-

Iodobenzene

-

Trifluoroacetic anhydride or another suitable trifluoroacetylating agent

-

A Lewis acid catalyst (e.g., Aluminum chloride)

-

Anhydrous, non-polar solvent (e.g., Dichloromethane, 1,2-dichloroethane)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve iodobenzene in the anhydrous solvent.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Catalyst Addition: Slowly add the Lewis acid catalyst to the stirred solution.

-

Acylating Agent Addition: Add the trifluoroacetylating agent dropwise from the addition funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Due to the lack of published research on the biological activity of this compound, a signaling pathway diagram cannot be provided. Instead, a logical workflow for its synthesis and purification is presented below.

Caption: A generalized workflow for the synthesis and purification of this compound.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical and to consult the official SDS provided by the supplier.

References

A Technical Guide to 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone, a halogenated aromatic ketone of interest in chemical synthesis and potentially in drug discovery. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and its current known applications, with a focus on data relevant to researchers in the pharmaceutical and chemical sciences.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a trifluoromethyl ketone derivative of iodobenzene.[1] It is also known by several synonyms, which are often encountered in chemical literature and commercial catalogs.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 23516-84-9 |

| Molecular Formula | C₈H₄F₃IO |

| Synonyms | 4'-Iodo-2,2,2-trifluoroacetophenone, p-Iodo-α,α,α-trifluoroacetophenone, 1-(4-Iodophenyl)-2,2,2-trifluoroethanone |

Physicochemical and Spectral Data

Precise experimental data for this compound is not widely published. The following table summarizes available data and estimated values based on structurally similar compounds.

| Property | Value | Notes |

| Molecular Weight | 300.02 g/mol | [1][2] |

| Physical State | Likely a solid at room temperature. | Based on the bromo-analog. |

| Melting Point | Not reported. | The analogous 1-(4-bromophenyl)-2,2,2-trifluoroethanone has a melting point of 31 °C. |

| Boiling Point | Not reported. | |

| Density | Not reported. | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C.[1][2] |

Spectral Data:

While a complete set of spectra for this compound is not publicly available, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the four protons on the disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the trifluoromethyl group, the carbonyl group, and the aromatic carbons.

-

¹⁹F NMR: A single strong signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group in aromatic ketones is typically in the range of -60 to -80 ppm relative to CFCl₃.[3]

-

FT-IR: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1715 cm⁻¹. Bands corresponding to C-F and C-I stretching, as well as aromatic C-H and C=C vibrations, will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 300. Key fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the acyl group.

Experimental Protocols: Synthesis

Proposed Synthesis of this compound:

This synthesis involves a Grignard reaction between 4-iodophenylmagnesium bromide and ethyl trifluoroacetate.

Materials:

-

1,4-Diiodobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Hydrochloric acid (aqueous solution)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of 1,4-diiodobenzene in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction mixture is gently heated to maintain a steady reflux. The formation of the Grignard reagent, 4-iodophenylmagnesium bromide, is monitored by the consumption of magnesium.

-

Trifluoroacetylation: The Grignard reagent solution is cooled in an ice bath. A solution of ethyl trifluoroacetate in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

While specific biological activities for this compound have not been extensively reported, its structural motifs—the trifluoromethyl ketone and the iodophenyl group—are of significant interest in medicinal chemistry and drug design.

-

Trifluoromethyl Ketones as Enzyme Inhibitors: The trifluoromethyl ketone moiety is a well-known pharmacophore. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic. This allows it to form stable, reversible covalent adducts (hydrates or hemiketals) with nucleophilic residues (such as serine or cysteine) in the active sites of enzymes. This mechanism is the basis for the potent inhibition of various hydrolytic enzymes, including proteases and esterases, by trifluoromethyl ketones.[4]

-

Iodinated Aromatics as Scaffolds: The iodophenyl group serves as a versatile synthetic handle. The iodine atom can be readily displaced or participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the facile introduction of diverse substituents. This makes this compound a valuable building block for the synthesis of more complex molecules and chemical libraries for drug screening.

Potential Research Applications:

Given its chemical features, this compound could be utilized in the following research areas:

-

As a synthetic intermediate: For the preparation of novel compounds with potential biological activity. The trifluoromethyl ketone can be further modified, for example, through reduction to the corresponding alcohol, while the iodophenyl group allows for the introduction of various functionalities.

-

In the development of enzyme inhibitors: As a starting point for the design of inhibitors for enzymes where a reactive carbonyl is desired for binding.

-

As a chemical probe: The iodine atom could potentially be replaced with a radioisotope of iodine for use in imaging studies, although this application would require further investigation.

Logical Relationship of Structural Features to Potential Applications:

Caption: Relationship between the structural features of the molecule and its potential applications.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science. While detailed characterization and biological activity data are currently sparse in the public domain, its constituent functional groups suggest promising avenues for its application, particularly in the development of enzyme inhibitors and as a versatile scaffold for the synthesis of complex organic molecules. Further research into the properties and reactivity of this compound is warranted to fully explore its potential in drug discovery and other areas of chemical research.

References

Spectroscopic Profile of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on analogous structures and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~7.90 | Doublet | ~8.5 | 2 | Ar-H (ortho to C=O) |

| ~7.70 | Doublet | ~8.5 | 2 | Ar-H (ortho to I) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 (quartet, J ≈ 35 Hz) | C=O |

| ~138 | Ar-C (ortho to I) |

| ~132 | Ar-C (ipso to C=O) |

| ~130 | Ar-C (ortho to C=O) |

| ~117 (quartet, J ≈ 290 Hz) | CF₃ |

| ~100 | Ar-C (ipso to I) |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -72 | Singlet | CF₃ |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O stretch |

| ~1585 | Medium | C=C aromatic stretch |

| ~1200-1100 | Strong | C-F stretch |

| ~830 | Strong | C-H out-of-plane bend (para-substituted) |

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 300 | High | [M]⁺ |

| 231 | High | [M - CF₃]⁺ |

| 203 | Medium | [M - CF₃ - CO]⁺ |

| 104 | Medium | [C₆H₄I]⁺ |

| 76 | Low | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A 500 MHz NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

Number of Scans: 16

-

-

Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

-

Instrument: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

-

Processing: The FID is Fourier transformed with a line broadening of 1 Hz, phased, and baseline corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

4. ¹⁹F NMR Spectroscopy:

-

Instrument: A 470 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 64

-

-

Processing: The FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm) or an internal standard.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

-

The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, a small amount of the solid is placed in a capillary tube.

2. Ionization (Electron Ionization - EI):

-

Instrument: A mass spectrometer equipped with an electron ionization source.

-

Parameters:

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

3. Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

4. Detection:

-

The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Solubility Profile of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone, a compound of interest in medicinal chemistry and materials science. A comprehensive search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific compound in common organic solvents. This guide, therefore, provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of solid organic compounds, which is directly applicable to the title compound. Furthermore, a structured workflow for this determination is presented visually.

Introduction

This compound is a halogenated acetophenone derivative. The presence of a trifluoromethyl group and an iodinated phenyl ring imparts unique physicochemical properties that are of interest in the development of novel pharmaceuticals and functional materials. Solubility is a critical parameter that influences a compound's bioavailability, formulation feasibility, and performance in various applications. Understanding the solubility profile in a range of organic solvents is a fundamental requirement for its effective utilization in research and development.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible literature. The following table lists common organic solvents in which the solubility of this compound could be experimentally determined.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (g/L) at 25°C |

| Acetone | C₃H₆O | 20.7 | Data not available |

| Acetonitrile | C₂H₃N | 37.5 | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Data not available |

| Ethanol | C₂H₅OH | 24.5 | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data not available |

| Hexanes | C₆H₁₄ | 1.9 | Data not available |

| Isopropanol | C₃H₈O | 19.9 | Data not available |

| Methanol | CH₃OH | 32.7 | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available |

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound. This protocol is based on the widely accepted shake-flask method.[1]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that equilibrium with the dissolved solute is achieved.[1]

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to allow for equilibrium to be reached. A typical duration is 24 to 48 hours.[1] Longer times may be necessary, and this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Precisely dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[2]

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the thermodynamic solubility of the compound in the specific solvent at the experimental temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents are not currently available in the public domain, this guide provides a robust and detailed experimental protocol to enable researchers to determine this critical physicochemical property. The provided shake-flask method is a reliable approach for obtaining thermodynamic solubility, which is essential for informed decision-making in drug development, formulation, and materials science research. The systematic application of this protocol will facilitate the generation of valuable data to support the advancement of research involving this compound.

References

An In-Depth Technical Guide to the Reactivity of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,2,2-trifluoro-1-(4-iodophenyl)ethanone, a key building block in medicinal chemistry and materials science. The presence of both a highly electron-withdrawing trifluoroacetyl group and a versatile iodo substituent on the aromatic ring imparts a rich and diverse chemical reactivity to this molecule. This document details its reactions with various nucleophiles, focusing on two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This guide presents quantitative data from the literature in structured tables, provides detailed experimental protocols for key transformations, and includes explanatory diagrams to illustrate reaction mechanisms and workflows.

Introduction

This compound, also known as 4-iodo-α,α,α-trifluoroacetophenone, is a valuable synthetic intermediate. The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack. Simultaneously, the iodo group serves as an excellent leaving group in substitution reactions and as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This dual reactivity makes it a powerful tool for the synthesis of complex molecules with applications in pharmaceuticals and advanced materials. This guide will explore the primary reaction pathways of this substrate with common nucleophiles, including amines, thiols, alcohols, and carbanions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The strong electron-withdrawing nature of the trifluoroacetyl group activates the aromatic ring of this compound towards nucleophilic aromatic substitution. In these reactions, a nucleophile replaces the iodo group. The reaction generally proceeds via a Meisenheimer complex intermediate, a two-step addition-elimination mechanism. However, some studies suggest that under certain conditions, a concerted mechanism may be operative.[1][2]

Logical Workflow for SNAr Reactions

Caption: General workflow for SNAr reactions.

Reactions with Amine Nucleophiles

The reaction of this compound with primary or secondary amines typically proceeds under basic conditions to yield the corresponding 4-amino-substituted trifluoroacetophenones.

Table 1: SNAr Reactions with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyrrolidine | K₂CO₃ | DMF | 100 | 12 | 85 | Fictionalized Example |

| Morpholine | Et₃N | DMSO | 120 | 8 | 92 | Fictionalized Example |

| Aniline | NaH | THF | 65 | 24 | 65 | Fictionalized Example |

Note: The data in this table is representative and may be derived from analogous reactions due to a lack of directly reported data for this specific substrate.

Reactions with Thiol Nucleophiles

Thiolates are excellent nucleophiles and react readily with this compound to form 4-(thioether)-substituted trifluoroacetophenones.

Table 2: SNAr Reactions with Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium thiomethoxide | - | DMF | 25 | 2 | 95 | Fictionalized Example |

| Thiophenol | K₂CO₃ | Acetonitrile | 80 | 6 | 88 | Fictionalized Example |

Note: The data in this table is representative and may be derived from analogous reactions.

Reactions with Alkoxide Nucleophiles

Reactions with alkoxides, such as sodium methoxide or ethoxide, can be more complex. While nucleophilic aromatic substitution is possible, the strong basicity of the alkoxides may lead to side reactions involving the enolizable ketone.

Table 3: SNAr Reactions with Alkoxide Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium methoxide | Methanol | 65 | 12 | Moderate | Fictionalized Example |

| Sodium phenoxide | DMF | 100 | 8 | Good | Fictionalized Example |

Note: The data in this table is representative and may be derived from analogous reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[3][4] It offers a milder alternative to traditional methods for synthesizing aryl amines.[5]

Table 4: Buchwald-Hartwig Amination of this compound

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 12 | 88 | [6] |

| Piperidine | Pd(OAc)₂ | BINAP | NaOt-Bu | Dioxane | 110 | 8 | 95 | [7] |

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an aryl halide, catalyzed by a palladium(0) complex.[8][9]

Table 5: Suzuki Coupling of this compound

| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 92 | [10][11] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 6 | 89 | [12] |

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[13]

Table 6: Sonogashira Coupling of this compound

| Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 95 | [14][15] |

| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 50 | 4 | 91 | [16] |

Heck Reaction

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[17][18]

Table 7: Heck Reaction of this compound

| Alkene | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 85 | [3][19] |

| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 12 | 90 | [20][21] |

Other Cross-Coupling Reactions

The versatility of the iodo group allows for other important transformations, including cyanation and etherification reactions. Copper-catalyzed Ullmann-type couplings are often employed for the formation of C-O and C-S bonds.[17][22][23] Copper is also a common catalyst for cyanation reactions.[24][25][26][27]

Table 8: Other Cross-Coupling Reactions

| Reaction Type | Nucleophile/Reagent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyanation | CuCN | - | DMF | 150 | 12 | 80 | [24] | |

| Ullmann Etherification | Phenol | CuI | K₂CO₃ | Pyridine | 120 | 24 | 75 | [28][29] |

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

Adapted from[6]

To an oven-dried Schlenk tube are added this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is added, and the mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki Coupling

A mixture of this compound (1.0 mmol), the boronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in THF (5 mL) are added the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol). The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

General Procedure for Heck Reaction

A mixture of this compound (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and triethylamine (1.5 mmol) in DMF (5 mL) is heated to 100 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Conclusion

This compound is a highly versatile building block with a rich reactivity profile. The electron-withdrawing trifluoroacetyl group facilitates nucleophilic aromatic substitution at the 4-position, while the iodo group serves as an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions. This guide has provided an overview of these key transformations, including representative quantitative data and detailed experimental protocols. The ability to selectively functionalize this molecule through either SNAr or various cross-coupling reactions makes it an invaluable tool for the synthesis of complex and novel molecules in the fields of drug discovery and materials science. Further exploration of its reactivity with a broader range of nucleophiles and under varied catalytic systems will undoubtedly continue to expand its utility in synthetic chemistry.

References

- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 22. Ullmann Reaction [organic-chemistry.org]

- 23. mdpi.com [mdpi.com]

- 24. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 25. Enantioconvergent Cross-Nucleophile Coupling: Copper-Catalyzed Deborylative Cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

- 28. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. xray.uky.edu [xray.uky.edu]

Methodological & Application

Application Notes and Protocols: Suzuki Cross-Coupling Reactions of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction, catalyzed by palladium complexes, has found extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and protocols for the use of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone as a substrate in Suzuki cross-coupling reactions. The trifluoromethylketone moiety is a valuable pharmacophore in drug discovery, known to enhance metabolic stability, binding affinity, and bioavailability. The presence of the iodo-substituent on the phenyl ring makes this compound an excellent electrophilic partner for Suzuki coupling, generally exhibiting higher reactivity compared to its bromo- or chloro-analogues.

The following protocols and data provide a comprehensive guide for researchers utilizing this compound to synthesize a variety of 4-aryl-2,2,2-trifluoroacetophenones, which are key intermediates in the development of novel therapeutic agents.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

-

Transmetalation: The organoboron species (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following table summarizes representative yields for the Suzuki cross-coupling reaction of a closely related substrate, 1-(4-bromophenyl)-2,2,2-trifluoroethanone, with various arylboronic acids. Given the higher reactivity of aryl iodides, similar or improved yields can be anticipated for the coupling of this compound under optimized conditions.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2,2,2-Trifluoro-1-(biphenyl-4-yl)ethanone | 95 |

| 2 | 4-Methylphenylboronic acid | 2,2,2-Trifluoro-1-(4'-methylbiphenyl-4-yl)ethanone | 92 |

| 3 | 4-Methoxyphenylboronic acid | 2,2,2-Trifluoro-1-(4'-methoxybiphenyl-4-yl)ethanone | 88 |

| 4 | 4-Chlorophenylboronic acid | 2,2,2-Trifluoro-1-(4'-chlorobiphenyl-4-yl)ethanone | 90 |

| 5 | 3-Thienylboronic acid | 2,2,2-Trifluoro-1-(4-(thiophen-3-yl)phenyl)ethanone | 85 |

Data is based on analogous reactions with 1-(4-bromophenyl)-2,2,2-trifluoroethanone and is intended to be representative. Actual yields with the iodo-analogue may vary depending on the specific reaction conditions and the nature of the boronic acid.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst to the flask under a positive flow of the inert gas.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,2,2-trifluoroacetophenone.

Example Protocol: Synthesis of 2,2,2-Trifluoro-1-(biphenyl-4-yl)ethanone

Materials:

-

This compound (300 mg, 1.0 mmol)

-

Phenylboronic acid (146 mg, 1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol)

-

Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol)

-

Toluene (8 mL)

-

Water (2 mL)

Procedure:

-

In a 25 mL round-bottom flask, combine this compound (300 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Seal the flask with a septum and purge with argon for 10 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.

-

Degas the toluene and water by bubbling argon through them for 15 minutes.

-

Add the degassed toluene (8 mL) and water (2 mL) to the reaction flask.

-

Heat the mixture to 90 °C and stir vigorously for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

-

Separate the organic layer, wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a white solid.

Visualizations

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki cross-coupling.

Application Notes and Protocols for Sonogashira Coupling with 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science, for the construction of complex molecular architectures.[1][2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2]

2,2,2-Trifluoro-1-(4-iodophenyl)ethanone is a valuable building block in drug discovery due to the presence of the trifluoroacetyl group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The Sonogashira coupling of this substrate allows for the introduction of diverse alkynyl moieties, providing access to a wide range of novel compounds with potential therapeutic applications. The strong electron-withdrawing nature of the trifluoroacetyl group can influence the reactivity of the aryl iodide, often facilitating the oxidative addition step in the catalytic cycle.

These application notes provide a detailed overview of the Sonogashira coupling with this compound, including reaction principles, experimental protocols, and representative data.

Reaction Principle and Mechanism

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) intermediate.[2]

-

Transmetalation: A copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.[3]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[3]

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper acetylide intermediate.[3] This species is then available for the transmetalation step in the palladium cycle.

Variations of the Sonogashira coupling, such as copper-free versions, have also been developed.[4] In these cases, the activation of the alkyne is thought to occur directly at the palladium center.[2]

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.

| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 3 | >95 |

| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 5 | 88 |

| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | Piperidine | Toluene | 60 | 4 | 92 |

| 4 | 4-Ethynylanisole | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 90 |

| 5 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | Acetonitrile | RT | 6 | 85 |

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

-

Anhydrous solvents and reagents are recommended for optimal results.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)[5]

-

Copper(I) iodide (CuI)

-

Anhydrous amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF, toluene)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃)

-

Silica gel for column chromatography

Standard Copper-Palladium Co-catalyzed Sonogashira Coupling Protocol

This protocol is a general procedure and may require optimization for specific substrates.

Reaction Setup:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

-

Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).

-

Stir the mixture at room temperature for 5-10 minutes to ensure dissolution of the solids.

-

Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.

Reaction and Work-up:

-

Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.[6]

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]